(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine is a trisubstituted indolizidine alkaloid first isolated from the dendrobatid frog Dendrobates pumilio in Panama . This compound has garnered significant interest due to its unique structure and potential pharmaceutical applications, particularly in the treatment of neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine involves several sophisticated steps. One notable method is the Rhodium-catalyzed hydroformylation double cyclization, which constructs the indolizidine skeleton . This process involves treating N-allyl 5-methyl-4-hexenamide with Rhodium acetylacetonate carbonyl, BIPHEPHOS, and para-toluenesulfonic acid under an atmosphere of carbon monoxide and hydrogen in acetic acid at 60°C . Subsequent treatment with boron trifluoride etherate in dichloromethane completes the formation of the indolizidine structure .
Industrial Production Methods
advancements in synthetic biology and high-throughput screening technologies may pave the way for more efficient industrial-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine undergoes various chemical reactions, including:
Oxidation: Conversion of the isopropenyl portion to an acetyl group using oxidative cleavage.
Reduction: Reductive alkylation to achieve the desired stereochemistry.
Substitution: Anti-selective alpha-alkylation of the 5-oxoindolizidine.
Common Reagents and Conditions
Oxidation: Utilizes reagents like boron trifluoride etherate and dichloromethane.
Reduction: Involves the use of Rhodium acetylacetonate carbonyl and BIPHEPHOS.
Substitution: Employs para-toluenesulfonic acid and acetic acid.
Major Products Formed
The major products formed from these reactions include various stereoisomers of the indolizidine structure, such as 6-epi-223A .
Scientific Research Applications
(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine has several scientific research applications:
Mechanism of Action
(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine exerts its effects primarily by blocking nicotinic acetylcholine receptors . This action disrupts the normal transmission of nerve impulses, which can be beneficial in treating certain neurological disorders . The molecular targets and pathways involved include the nicotinic acetylcholine receptor subunits and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Other Indolizidines: Compounds with similar indolizidine skeletons but different substituents and stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and potent activity against nicotinic acetylcholine receptors . Its synthesis also presents unique challenges and opportunities for developing new synthetic methodologies .
Properties
Molecular Formula |
C15H29N |
---|---|
Molecular Weight |
223.4 g/mol |
IUPAC Name |
(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C15H29N/c1-4-8-14-12(5-2)11-13(6-3)15-9-7-10-16(14)15/h12-15H,4-11H2,1-3H3/t12-,13-,14-,15+/m1/s1 |
InChI Key |
KLAVYZANGNRVOB-TUVASFSCSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H](C[C@H]([C@H]2N1CCC2)CC)CC |
Canonical SMILES |
CCCC1C(CC(C2N1CCC2)CC)CC |
Synonyms |
6,8-diethyl-5-propylindolizidine alkaloid 223A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.